molecular formula C15H20N6O2 B2890921 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide CAS No. 2198690-80-9

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide

Cat. No.: B2890921
CAS No.: 2198690-80-9
M. Wt: 316.365
InChI Key: MCOKHTWGTZQYPO-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with specific enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with biomolecules, enhancing its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Furthermore, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic rate of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may result in altered cellular functions over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function . At higher doses, it can cause toxic effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-19(15(22)11-4-6-23-7-5-11)12-8-20(9-12)14-3-2-13-17-16-10-21(13)18-14/h2-3,10-12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOKHTWGTZQYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.